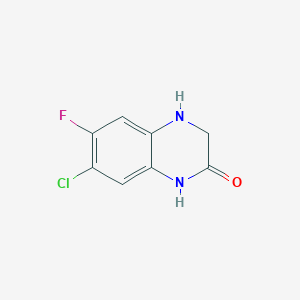
7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one
Descripción general
Descripción
7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloroaniline with 2-fluorobenzoyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione derivatives, while reduction could produce 3,4-dihydroquinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoroquinoxalin-2(1H)-one
- 7-Chloroquinoxalin-2(1H)-one
- 6,7-Dichloroquinoxalin-2(1H)-one
Uniqueness
7-Chloro-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other quinoxaline derivatives.
Propiedades
Fórmula molecular |
C8H6ClFN2O |
|---|---|
Peso molecular |
200.60 g/mol |
Nombre IUPAC |
7-chloro-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H6ClFN2O/c9-4-1-7-6(2-5(4)10)11-3-8(13)12-7/h1-2,11H,3H2,(H,12,13) |
Clave InChI |
PDIKUYOIEQJVOB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=CC(=C(C=C2N1)F)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















